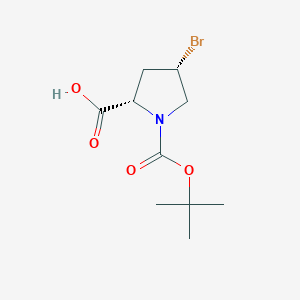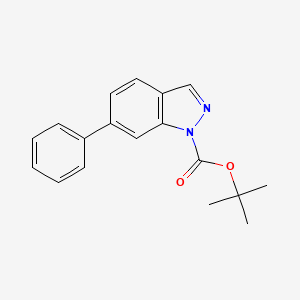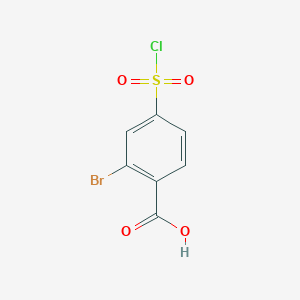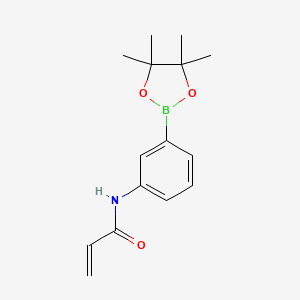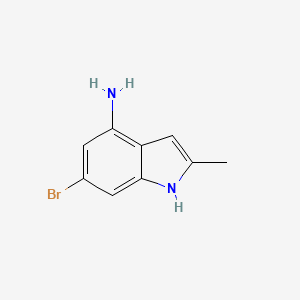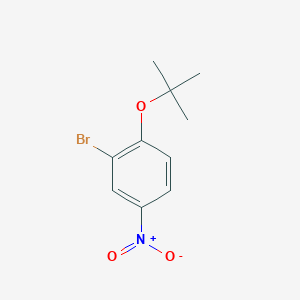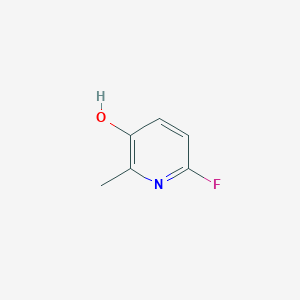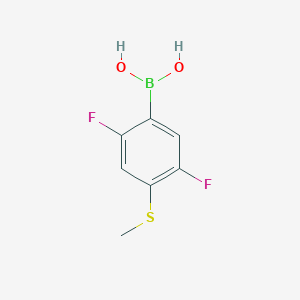
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid
Descripción general
Descripción
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a chemical compound with the IUPAC name 2-(2,5-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 286.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-10(16)11(19-5)7-9(8)15/h6-7H,1-5H3 . This code provides a specific description of the molecule’s structure.It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .
Aplicaciones Científicas De Investigación
Catalytic Applications
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound structurally related to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is significant for α-dipeptide synthesis, with the ortho-substituent playing a crucial role in preventing coordination of amines to the boron atom, thus accelerating amidation (Wang, Lu, & Ishihara, 2018).
Synthesis Applications
The synthesis of difluoromethyl ketones from Weinreb Amides and tandem addition/cyclization of o‐Alkynylaryl Weinreb Amides has been facilitated using [Difluoro(phenylsulfanyl)methyl]trimethylsilane. This compound, closely related to this compound, undergoes fluoride-induced nucleophilic addition to provide the corresponding difluoro(phenylsulfanyl)methyl ketones (Phetcharawetch et al., 2017).
Nanotechnology
In nanotechnology, phenyl boronic acids have been used to modify single-walled carbon nanotubes (SWNT). They function as binding ligands to pendant diols and aid in saccharide recognition. The aromatic ring also anchors hydrophilic polymer backbones to hydrophobic graphene or carbon nanotube surfaces, demonstrating a clear link between molecular structure and SWNT optical properties (Mu et al., 2012).
Environmental Applications
3,5-Bis(perfluorodecyl)phenylboronic acid, a derivative of phenylboronic acid, shows potential as a "green" catalyst for direct amide condensation reactions. This is due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase, indicating potential environmental applications (Ishihara, Kondo, & Yamamoto, 2001).
Membrane Science
In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux and dye rejection, a property potentially related to the use of sulfonated derivatives in phenylboronic acids (Liu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZJMNHOSAZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)
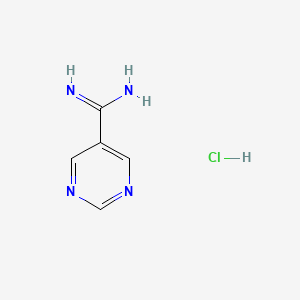
amino}acetic acid](/img/structure/B1446419.png)
